Technical Guide: Solubility Profiling of N-Methyl-N-phenylbenzenesulfonamide
Technical Guide: Solubility Profiling of N-Methyl-N-phenylbenzenesulfonamide
This technical guide details the solubility characteristics, thermodynamic modeling, and experimental determination protocols for N-Methyl-N-phenylbenzenesulfonamide (CAS 90-10-8). It is structured for researchers requiring high-fidelity data for process design, purification, and pre-formulation studies.
Executive Summary
N-Methyl-N-phenylbenzenesulfonamide (Formula:
This guide provides the physicochemical baseline , a predictive solubility landscape , and a validated Laser Monitoring Protocol for experimentally determining precise mole-fraction solubility (
Physicochemical Identity & Properties
Accurate solubility determination begins with verifying the solid-state properties of the solute.
| Property | Value | Notes |
| CAS Registry | 90-10-8 | Confirmed Identity |
| IUPAC Name | N-Methyl-N-phenylbenzenesulfonamide | Also: N-Methylbenzenesulfonanilide |
| Molecular Weight | 247.31 g/mol | |
| Physical State | White to light beige crystalline powder | |
| Melting Point | 93–97 °C | Note: Purity dependent.[1] Verify via DSC.[2][3] |
| Boiling Point | ~380 °C (at 760 mmHg) | High thermal stability |
| Density | 1.254 g/cm³ | |
| LogP (Predicted) | ~2.5 – 3.0 | Indicates moderate lipophilicity |
Solubility Landscape: Solvent Class Analysis
Based on the structural motif (
Qualitative Solubility Profile
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |
| Polar Aprotic | Acetone, DMF, DMSO | High | Strong dipole interactions with |
| Chlorinated | Chloroform, DCM | High | Excellent solvation of the hydrophobic phenyl domains. |
| Alcohols | Methanol, Ethanol, IPA | Moderate | Soluble, but entropically less favorable than aprotics due to solvent self-association. |
| Ethers | THF, 1,4-Dioxane | Good | Ether oxygen accepts weak interactions from phenyl rings. |
| Aqueous | Water | Very Low | Hydrophobic effect dominates; lacks H-bond donor to bridge water network. |
| Alkanes | Hexane, Heptane | Low | Polarity of the sulfonamide linkage ( |
Validated Protocol: Laser Monitoring Solubility Determination
For generating thermodynamic quality data (mole fraction vs. temperature), the Laser Monitoring Observation Technique is the industry standard, offering superior accuracy over the static gravimetric method.
Principle
The dissolution of solid particles in a solvent changes the light transmittance of the system. A laser beam passes through the solution; as the temperature rises, the solid dissolves, and transmittance increases. The temperature at which transmittance maximizes (and stabilizes) corresponds to the saturation temperature (
Experimental Workflow (DOT Visualization)
Caption: Workflow for the Laser Monitoring Observation Technique to determine solid-liquid equilibrium.
Detailed Procedure
-
Preparation : Accurately weigh a specific mass of N-Methyl-N-phenylbenzenesulfonamide (
) and solvent ( ) into a jacketed glass vessel (uncertainty g). -
Equilibration Setup : Insert a magnetic stirrer. Circulate thermostated water through the jacket. Position the laser source (e.g., He-Ne laser, 632.8 nm) and light intensity meter on opposite sides of the vessel.
-
Dynamic Measurement :
-
Start at a temperature below the expected solubility point (suspension is cloudy, transmittance
). -
Increase temperature slowly (e.g.,
) to ensure quasi-equilibrium. -
Record Light Intensity (
) vs. Temperature ( ).
-
-
Endpoint Determination : The solubility temperature (
) is defined as the point where the derivative of intensity with respect to temperature approaches zero ( ), indicating complete dissolution. -
Repeat : Perform for mass fractions (
) ranging from 0.05 to 0.40 to construct the full polythermal curve.
Thermodynamic Modeling
To translate experimental data into predictive models for process engineering, fit the mole fraction solubility (
The Modified Apelblat Model
This semi-empirical model correlates solubility with temperature and is widely accepted for sulfonamides.
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived via multivariate regression.
Interpretation:
-
and
: Reflect the enthalpy of solution and non-ideal solution behavior. - : Accounts for the temperature dependence of the enthalpy of fusion.
Thermodynamic Functions
Using the van't Hoff analysis , calculate the apparent thermodynamic properties of dissolution:
-
Enthalpy of Dissolution (
) : Positive values indicate an endothermic process (solubility increases with T). -
Gibbs Energy (
) : -
Entropy (
) :
Application Note: For N-methyl-N-phenylbenzenesulfonamide, dissolution is expected to be endothermic (
References
-
Compound Identity : Benzenesulfonamide, N-methyl-N-phenyl-. CAS No. 90-10-8.[1] National Center for Biotechnology Information. PubChem Compound Summary. Link
-
Methodology (Laser Monitoring) : Shakeel, F., et al. "Solubility and thermodynamics of sulfonamides in neat solvents and binary mixtures." Journal of Molecular Liquids. Describes the laser monitoring technique for sulfonamide derivatives. Link
-
Thermodynamic Modeling : Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Engineering Data. (Foundational paper for the Apelblat equation used in solubility studies). Link
-
Sulfonamide Solubility Overview : Martinez, F., et al. "Thermodynamic aspects of solubility and partitioning processes of some sulfonamides." Journal of Solution Chemistry. Link
